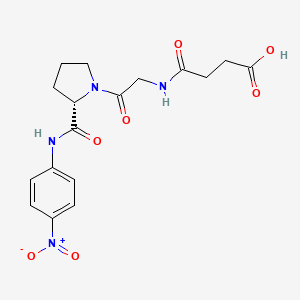

Suc-Gly-Pro-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Suc-Gly-Pro-pNA is widely used in scientific research for the following applications:

Wirkmechanismus

Target of Action

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that this compound may interact with various proteins in the body.

Mode of Action

It’s known that peptide screening, the process that discovers this compound, is used for protein interaction and functional analysis . This suggests that this compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may affect various biochemical pathways in the body.

Result of Action

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may have various effects at the molecular and cellular level.

Action Environment

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that various environmental factors may influence the action of this compound.

Biochemische Analyse

Biochemical Properties

Suc-Gly-Pro-pNA is a substrate for the enzyme Prolyl Endopeptidase (PEP) . PEP is known to cleave peptide bonds on the C-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long . This compound has high activity with PEP .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for PEP. PEP activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm after the cleavage of this compound . This process can influence various cellular processes, including protein interaction and functional analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PEP. When this compound is cleaved by PEP, it releases p-nitroanilide, which can be detected colorimetrically . This process can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability as a substrate for PEP. The cleavage of this compound by PEP can be monitored over a period of time, providing insights into the enzyme’s activity and the stability of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of PEP. The cleavage of this compound by PEP can influence metabolic flux and metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-pNA involves the condensation of succinyl-glycine and proline with para-nitroaniline. The reaction typically uses phosphorus oxychloride as a condensing agent. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Gly-Pro-pNA primarily undergoes hydrolysis reactions catalyzed by prolyl endopeptidases. These reactions result in the cleavage of the peptide bond between proline and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered solutions at specific pH levels to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and various enzyme inhibitors to study the specificity and kinetics of the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is para-nitroaniline, which exhibits a characteristic absorbance at 405 nm, allowing for easy quantification of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Suc-Gly-Pro-AMC: Another chromogenic substrate used for similar applications but with different detection properties.

Suc-Ala-Ala-Pro-pNA: Used for studying different prolyl-specific peptidases.

Gly-Pro-pNA: A simpler substrate used for basic enzyme activity assays.

Uniqueness

Suc-Gly-Pro-pNA is unique due to its specific recognition by prolyl endopeptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .

Eigenschaften

IUPAC Name |

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJOBHXJPRQCGO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)

![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)